molecular formula C6H10ClNS B6185379 4-ethylthiophen-3-amine hydrochloride CAS No. 2624142-35-2

4-ethylthiophen-3-amine hydrochloride

Cat. No.: B6185379
CAS No.: 2624142-35-2
M. Wt: 163.7
InChI Key:
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Description

4-Ethylthiophen-3-amine hydrochloride is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by an ethyl group attached to the fourth position and an amine group at the third position of the thiophene ring, with the hydrochloride salt form enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethylthiophen-3-amine hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Ethylthiophen-3-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C).

    Substitution: Various amines, alkyl halides, and Lewis acids.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced thiophene derivatives.

    Substitution Products: Various substituted thiophenes.

Mechanism of Action

The mechanism of action of 4-ethylthiophen-3-amine hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

    Thiophene: The parent compound, lacking the ethyl and amine groups.

    2-Ethylthiophene: Similar structure but with the ethyl group at the second position.

    3-Aminothiophene: Similar structure but without the ethyl group.

Uniqueness: 4-Ethylthiophen-3-amine hydrochloride is unique due to the specific positioning of the ethyl and amine groups, which can significantly influence its chemical reactivity and biological activity compared to other thiophene derivatives .

Properties

CAS No.

2624142-35-2

Molecular Formula

C6H10ClNS

Molecular Weight

163.7

Purity

95

Origin of Product

United States

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